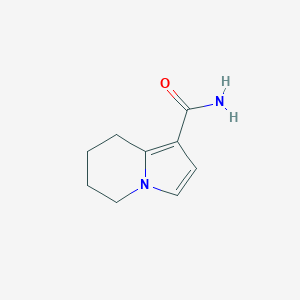
5,6,7,8-Tetrahydroindolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,6,7,8-Tetrahydroindolizine-1-carboxamide, also known as CMV423, is an experimental antiviral drug that has been studied for the treatment of cytomegalovirus (CMV) infection and human herpesvirus 6 (HHV-6) infection .
Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydroindolizine-1-carboxamide is represented by the InChI code:1S/C9H12N2O/c10-9(12)7-4-6-11-5-2-1-3-8(7)11/h4,6H,1-3,5H2,(H2,10,12) . The molecular weight is 164.21 .
Scientific Research Applications
Synthesis Techniques
- 5,6,7,8-Tetrahydroindolizines have been synthesized through a single-step annulation process using commercially available compounds. This method yields moderate to good results for various β-ketoesters, ketones, and amides (Capomolla, Lim, & Zhang, 2015).
- Another approach involves 1,3-dipolar cycloaddition chemistry for creating novel indolizinone-based compounds, useful in synthesizing a range of indolo- and furano-fused indolizinones (Mmutlane, Harris, & Padwa, 2005).
- Functionalized tetrahydroindolizines have been produced using Aluminum(III)-catalyzed, formal homo-Nazarov-type ring-opening cyclizations, demonstrating a broad substrate scope and pharmaceutical relevance (Cavitt & France, 2016).
Chemical Reactions and Transformations
- A domino-type transformation based on rhodium-catalyzed hydroformylation has been used for synthesizing variously substituted tetrahydroindolizines (Rocchiccioli, Guazzelli, Lazzaroni, & Settambolo, 2007).
- The synthesis of the ABCD ring scaffold, substituted by a carboxyl group in the 5-position, reveals methods for synthesizing new keto tetrahydroindolizine (Brunin, Hénichart, & Rigo, 2005).
Pharmacological Potential
- Certain tetrahydroindolizines, like S 55746, have been studied for their pharmacokinetics and potential as Bcl-2 inhibitors in cancer treatment, using PBPK modeling and interspecies extrapolation strategy (Pierrillas et al., 2019).
- The antiviral agent CMV423, a variant of tetrahydroindolizine-1-carboxamide, shows selective activity against human herpesvirus 6 (HHV-6), indicating potential for targeting specific viral infections (de Bolle et al., 2004).
properties
IUPAC Name |
5,6,7,8-tetrahydroindolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-9(12)7-4-6-11-5-2-1-3-8(7)11/h4,6H,1-3,5H2,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMZGBDTFJOLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=CC(=C2C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroindolizine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B2959128.png)


![N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide](/img/structure/B2959133.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2959135.png)
![(4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate](/img/structure/B2959139.png)

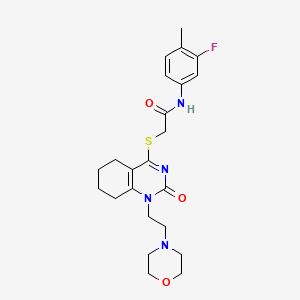
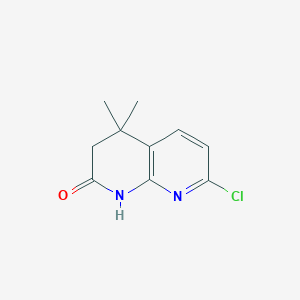
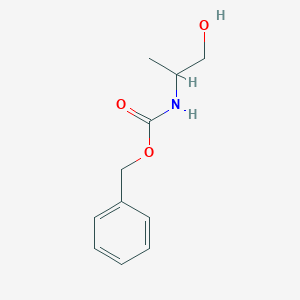
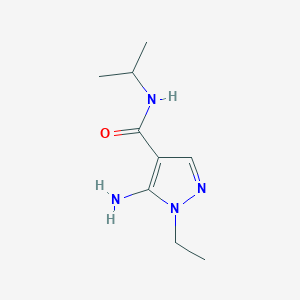
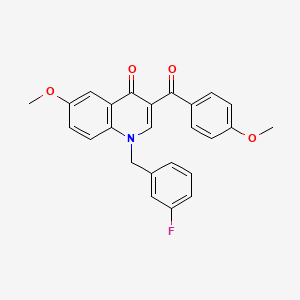
![Tert-butyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate](/img/structure/B2959150.png)
![4-ethyl-2,3-dioxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)piperazine-1-carboxamide](/img/structure/B2959151.png)